4-Chlorophenylsulfur Pentafluoride
Overview
Description
4-Chlorophenylsulfur Pentafluoride is a chemical compound with the molecular formula C6H4ClF5S. It is characterized by the presence of a chlorophenyl group attached to a sulfur pentafluoride moiety. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenylsulfur Pentafluoride typically involves the reaction of sulfur tetrafluoride (SF4) with 4-chlorophenyl compounds. One common method involves the reaction of 4-chlorophenylsulfur chlorotetrafluoride with silver carbonate (Ag2CO3) under controlled conditions . The reaction is carried out in a fluorinated ethylene propylene (FEP) vessel to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound often involves the use of sulfur tetrafluoride and chlorine trifluoride (ClF3) in the presence of a catalyst such as cesium fluoride (CsF). This method allows for the rapid and high-yield formation of the desired compound at ambient temperature .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenylsulfur Pentafluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfur pentafluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include silver carbonate (Ag2CO3), sulfur tetrafluoride (SF4), and chlorine trifluoride (ClF3). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the reactants and products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenylsulfur compounds .
Scientific Research Applications
4-Chlorophenylsulfur Pentafluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfur pentafluoride group into aromatic compounds.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism of action of 4-Chlorophenylsulfur Pentafluoride involves its interaction with molecular targets through the sulfur pentafluoride group. This group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the compound. The specific molecular targets and pathways involved depend on the context of its application, such as in chemical synthesis or biological research .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylsulfur Pentafluoride: Similar to 4-Chlorophenylsulfur Pentafluoride but with a bromine atom instead of chlorine.
4-Fluorophenylsulfur Pentafluoride: Contains a fluorine atom in place of the chlorine atom.
4-Methylphenylsulfur Pentafluoride: Features a methyl group instead of a halogen atom.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties compared to its analogs. The chlorine atom enhances the compound’s reactivity and stability, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
(4-chlorophenyl)-pentafluoro-λ6-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF5S/c7-5-1-3-6(4-2-5)13(8,9,10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOPETVFRMSFNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(F)(F)(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599258 | |
Record name | 1-Chloro-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5310-68-9 | |
Record name | 1-Chloro-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorophenylsulfur Pentafluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.